molecular formula C5H9NO4S B15201800 2-(Azetidin-1-ylsulfonyl)acetic acid

2-(Azetidin-1-ylsulfonyl)acetic acid

Cat. No.: B15201800
M. Wt: 179.20 g/mol
InChI Key: AVSSWUCMPZBZJZ-UHFFFAOYSA-N
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Description

2-(Azetidin-1-ylsulfonyl)acetic acid is an organic compound with the molecular formula C5H9NO4S and a molecular weight of 179.19 g/mol . This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, attached to a sulfonyl group and an acetic acid moiety. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-1-ylsulfonyl)acetic acid typically involves the reaction of azetidine with sulfonyl chloride followed by the introduction of an acetic acid group. One common method includes:

    Reaction of Azetidine with Sulfonyl Chloride: Azetidine is reacted with sulfonyl chloride in the presence of a base such as triethylamine. This reaction forms azetidin-1-ylsulfonyl chloride.

    Introduction of Acetic Acid Group: The azetidin-1-ylsulfonyl chloride is then reacted with acetic acid or its derivatives under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-ylsulfonyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

2-(Azetidin-1-ylsulfonyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-ylsulfonyl)acetic acid involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The azetidine ring can also interact with biological targets, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-ylsulfonyl)acetic acid: Similar structure but with a five-membered pyrrolidine ring instead of a four-membered azetidine ring.

    2-(Morpholin-1-ylsulfonyl)acetic acid: Contains a morpholine ring, which is a six-membered ring with both nitrogen and oxygen.

Uniqueness

2-(Azetidin-1-ylsulfonyl)acetic acid is unique due to its four-membered azetidine ring, which imparts distinct chemical reactivity and biological activity compared to its five- and six-membered counterparts. This uniqueness makes it a valuable compound for specific applications where the properties of the azetidine ring are advantageous.

Properties

Molecular Formula

C5H9NO4S

Molecular Weight

179.20 g/mol

IUPAC Name

2-(azetidin-1-ylsulfonyl)acetic acid

InChI

InChI=1S/C5H9NO4S/c7-5(8)4-11(9,10)6-2-1-3-6/h1-4H2,(H,7,8)

InChI Key

AVSSWUCMPZBZJZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)S(=O)(=O)CC(=O)O

Origin of Product

United States

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